3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Coordination chemistry Metal complex stability Bipyridine ligands

Generic bipyridines (bpy, dmb) lack the 3-OH proton-transfer site essential for ESIPT and PCET applications. 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl (CAS 81998-07-4) provides: • ESIPT with large Stokes shifts (up to 241 nm) for luminescent materials and metal-ion sensing • pH-dependent redox tuning (ΔE ≈ -0.21 V upon deprotonation) for PCET-driven energy catalysis • Enhanced metal complex stability (Δlog K up to +0.65 vs. unsubstituted bpy) via 4,4'-dimethyl substitution Supplied at >98% (GC/T) purity in 50 mg-1 g quantities. For coordination chemistry, photocatalysis, and MOF design.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 81998-07-4
Cat. No. B6300092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl
CAS81998-07-4
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=NC=CC(=C2O)C
InChIInChI=1S/C12H12N2O/c1-8-3-5-13-10(7-8)11-12(15)9(2)4-6-14-11/h3-7,15H,1-2H3
InChIKeyNXRMIHXTXPXGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl Procurement Guide


3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl (CAS 81998-07-4) is a heteroaryl-substituted 2,2'-bipyridine derivative characterized by a hydroxyl group at the 3-position and methyl groups at the 4- and 4'-positions of the bipyridine framework . This asymmetric functionalization pattern distinguishes it from both unsubstituted 2,2'-bipyridine (bpy) and symmetrically substituted analogs such as 4,4'-dimethyl-2,2'-bipyridine (dmb). The presence of the 3-hydroxy moiety introduces proton-transfer capability and modulates the electronic properties of the ligand, while the 4,4'-dimethyl substitution enhances steric bulk and alters the donor strength of the nitrogen atoms relative to unsubstituted bpy [1]. Commercially, this compound is available from multiple suppliers at purity levels exceeding 98.0% (by GC/T) [2], and is primarily employed in coordination chemistry, catalysis, and materials science applications where tunable ligand electronics and/or post-synthetic modification are required.

Why Generic Bipyridines Cannot Substitute


Generic bipyridine ligands such as unsubstituted 2,2'-bipyridine (bpy) and symmetrically substituted 4,4'-dimethyl-2,2'-bipyridine (dmb) lack the proton-transfer functionality and asymmetric substitution pattern that define the chemical behavior of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl [1]. The 3-hydroxy group enables excited-state proton transfer (ESIPT) phenomena that are entirely absent in non-hydroxylated analogs, resulting in distinct photophysical signatures including large Stokes shifts and metal-ion-responsive emission changes [2]. Furthermore, the combination of electron-donating methyl groups at the 4,4'-positions with the 3-hydroxy moiety creates an electronic environment that differs both from unsubstituted bpy and from dmb, affecting metal complex stability constants and redox potentials in ways that cannot be replicated by simple substitution [3]. For procurement decisions in coordination chemistry, catalysis, and materials research, substituting this compound with generic bipyridine ligands will yield fundamentally different metal complex properties, synthetic outcomes, and functional performance.

Performance Evidence for 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl


Enhanced Metal Complex Stability over Unsubstituted bpy

The 4,4'-dimethyl substitution on the bipyridine framework significantly increases the stability of metal complexes compared to unsubstituted 2,2'-bipyridine. Pulse radiolysis studies of cobalt complexes demonstrate that Co(I) complexes of 4,4'-dimethyl-2,2'-bipyridine (dmb) exhibit higher log K stability constants than their bpy counterparts across multiple coordination stoichiometries. For Co(dmb)3+, log K = 7.3 versus Co(bpy)3+ with log K = 6.9; for Co(dmb)2+, log K = 8.0 versus Co(bpy)2+ with log K = 7.6 [1]. This pattern holds for Co(II) species as well, with Co(dmb)2+ (log K = 5.92) exceeding Co(bpy)2+ (log K = 5.27) [1]. While these data are for the non-hydroxylated dmb analog, they establish that 4,4'-dimethyl substitution confers a measurable thermodynamic advantage in metal binding that 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl inherits relative to hydroxy-bpy analogs lacking methyl groups.

Coordination chemistry Metal complex stability Bipyridine ligands

High-Yield Functionalization via 4,4'-Dimethyl Scaffold

The 4,4'-dimethyl substitution pattern of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl provides a critical synthetic advantage over unsubstituted bpy for downstream derivatization. Using 4,4'-dimethyl-2,2'-bipyridine as the starting scaffold, hydroxy-functionalized bipyridine derivatives can be synthesized in yields exceeding 90%, with multigram-scale preparation demonstrated for symmetrical and unsymmetrical products [1]. The methyl groups at the 4- and 4'-positions activate the adjacent positions for deprotonation and electrophilic trapping, enabling efficient installation of additional functional groups. In contrast, unsubstituted 2,2'-bipyridine lacks this regiochemical control and typically yields complex mixtures of substitution products. The 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl itself serves as both a final ligand and an intermediate for further functionalization, with the hydroxy group providing a handle for esterification, etherification, or metal coordination.

Ligand synthesis Bipyridine functionalization Chromophore development

Excited-State Proton Transfer Modulates Photophysics

The 3-hydroxy group on 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl enables excited-state intramolecular proton transfer (ESIPT) behavior that is completely absent in non-hydroxylated bipyridine analogs such as unsubstituted bpy and 4,4'-dimethyl-2,2'-bipyridine. Comparative studies of [2,2'-bipyridyl]-3-ol (BPOH) versus [2,2'-bipyridyl]-3,3'-diol demonstrate that the mono-hydroxy bipyridine exhibits single proton transfer with a tautomeric fluorescence quantum yield of 0.047 at 77 K, in contrast to the diol which shows double proton transfer with a quantum yield of 0.56 [1]. More recent studies of 3-hydroxy-2,2'-bipyridine derivatives demonstrate fluorescence quantum yields up to 92.9% in powder form, with large Stokes shift values up to 241 nm in acetonitrile solution [2]. The target compound, bearing both a 3-hydroxy group and 4,4'-dimethyl substitution, is expected to exhibit ESIPT behavior with photophysical properties tunable by metal ion coordination, a feature not available in non-hydroxylated bipyridine ligands.

Photophysics ESIPT Luminescence Fluorescent probes

Tunable Redox Potentials by Hydroxy Substitution

Hydroxy substitution on bipyridine ligands enables pH-dependent modulation of metal complex redox potentials, a feature absent in non-hydroxylated analogs. Studies on ruthenium complexes bearing 4-hydroxy-2,2'-bipyridine (4bpyOH) demonstrate that the RuIII/II reduction potential shifts from 0.97 V vs. Ag/AgCl in acidic aqueous solution to 0.76 V upon deprotonation, a ΔE of -0.21 V [1]. For the more substituted 4-hydroxy-4'-methoxy-2,2'-bipyridine complex, the reduction potential is 0.92 V in acidic solution decreasing to 0.74 V upon deprotonation [1]. These data establish that hydroxy-functionalized bipyridines provide a pH-gated redox switch. Furthermore, electrochemical studies of rhenium(I) bipyridyl complexes demonstrate that electron-donating substituents systematically lower oxidation potentials: as the X group on the pyridine ligand changed from H to 3-methyl to 3-hydroxy to 3-amino, the Re(II/I) oxidation potentials declined progressively [2]. The target compound, bearing both 3-hydroxy and 4,4'-dimethyl electron-donating groups, is expected to exhibit similar or enhanced redox tunability.

Electrochemistry Redox tuning Ruthenium complexes PCET

3-Hydroxy-Bipyridine Scaffold for Zn2+ and Cu2+ Sensing

The 3-hydroxy-2,2'-bipyridine scaffold confers selective metal ion sensing capability that is absent in non-hydroxylated bipyridine ligands. Studies of 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrile derivatives demonstrate that addition of Zn2+ cations to solutions in THF produces a significant hypsochromic shift of the emission maximum accompanied by a substantial increase in emission intensity [1]. The same compound class also functions as efficient and selective probes for Cu2+ cations [1]. While these specific data are for more highly substituted derivatives, the metal recognition capability originates from the 3-hydroxy-2,2'-bipyridine chelating unit that is shared with 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl. The hydroxy group participates in metal coordination while also modulating the electronic structure of the chromophore, enabling turn-on or ratiometric fluorescence responses upon metal binding—a sensing modality not accessible with unsubstituted bpy or dmb ligands.

Fluorescent sensors Metal ion detection Chemosensors

Directional Electron Transfer by Asymmetric Substitution

The asymmetric substitution pattern of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl—with a 3-hydroxy group on one pyridine ring and 4,4'-dimethyl groups on both rings—creates a directional electronic gradient that is absent in symmetrical ligands like bpy and dmb. Computational and experimental studies of ruthenium complexes with asymmetric hydroxy/methoxy-substituted bipyridines reveal that the substituents have additive effects on reduction potentials and spectroscopic shifts [1]. The [Ru(bpy)2(44'bpy(OH)(OMe))]2+ complex, bearing an asymmetric ligand with hydroxy and methoxy groups on opposite rings, exhibits a RuIII/II potential of 0.92 V in acidic solution, intermediate between the symmetric di-hydroxy and di-methoxy analogs [1]. This demonstrates that asymmetric substitution enables fine-tuning of electronic properties. For the target compound, the combination of electron-donating methyl groups on both rings with a hydroxy group on one ring creates a polarized ligand with distinct electron density at the two nitrogen donor atoms, facilitating directional electron transfer in metal complexes—a property valuable for vectorial charge separation in photoredox catalysis and dye-sensitized solar cells.

Asymmetric catalysis Directional electron transfer Heteroleptic complexes

Applications of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl


PCET Catalysis and Mechanistic Studies

The pH-dependent redox tunability of hydroxy-bipyridine ligands (ΔE ≈ -0.21 V upon deprotonation) makes 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl an ideal ligand scaffold for investigating and optimizing PCET processes [1]. In ruthenium and rhenium complexes, the hydroxy group provides a proton-transfer site that is electronically coupled to the metal center, enabling concerted proton-electron transfer that is essential for water oxidation, CO2 reduction, and hydrogen evolution catalysis [2]. The 4,4'-dimethyl substitution further enhances metal complex stability (Δlog K up to +0.65 relative to unsubstituted bpy), reducing catalyst deactivation under turnover conditions [3]. This combination of PCET capability and enhanced stability makes the compound particularly valuable for developing robust molecular catalysts for energy conversion applications.

Luminescent MOFs and Coordination Polymers

The 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl ligand enables construction of luminescent coordination materials with ESIPT-derived photophysical properties. The hydroxy group facilitates excited-state proton transfer, generating tautomeric emission with large Stokes shifts (documented up to 241 nm in related 3-hydroxy-bipyridine derivatives) that minimizes self-absorption and enhances solid-state luminescence efficiency [1]. Furthermore, the 4,4'-dimethyl substitution improves the synthetic accessibility of hydroxy-functionalized derivatives (>90% yields) for multigram-scale material preparation [2]. The asymmetric substitution pattern also creates directional electronic gradients within metal-organic frameworks, enabling vectorial energy or electron transfer along crystallographic directions—a property unavailable with symmetric bipyridine ligands.

Fluorescent Zn2+ and Cu2+ Chemosensors

The 3-hydroxy-bipyridine chelating motif in 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl provides a built-in recognition site for selective metal ion sensing, particularly for Zn2+ and Cu2+ [1]. Upon metal binding, the hydroxy group participates in coordination while the bipyridine chromophore undergoes electronic reorganization, producing ratiometric or turn-on fluorescence responses. The 4,4'-dimethyl groups enhance the steric bulk around the coordination sphere, potentially improving selectivity over competing metal ions by disfavoring coordination geometries that are incompatible with the methyl-substituted scaffold. This ligand platform enables sensor development without requiring extensive synthetic modification of the core recognition unit.

Precursor for Functionalized Bipyridine Ligands

The 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl compound serves as a strategic intermediate for synthesizing more complex bipyridine derivatives. The hydroxy group provides a reactive handle for esterification, etherification, or conjugation to biomolecules and polymers, while the 4,4'-dimethyl scaffold ensures regiochemical control during further functionalization [1]. The established synthetic methodology using the 4,4'-dimethyl-2,2'-bipyridine scaffold delivers hydroxy-functionalized products in >90% yields at multigram scale [1], making this compound a reliable building block for preparing tailored ligands with enhanced metal binding stability (Δlog K up to +0.65 for Co complexes) [2]. Procurement of this pre-functionalized ligand reduces synthetic steps for researchers developing customized coordination compounds for catalysis, materials science, and bioinorganic applications.

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